(2S,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride
Overview
Description
(2S,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method includes the catalytic hydrogenation of a suitable precursor, followed by the introduction of the benzyl group through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the reduced form of the compound.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other functional groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and various substituted piperazines depending on the reagents used.
Scientific Research Applications
(2S,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a ligand in the study of enzyme-substrate interactions and protein binding studies.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders due to its ability to cross the blood-brain barrier.
Industry: Employed in the development of novel materials with specific stereochemical properties.
Mechanism of Action
The mechanism of action of (2S,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S,5S)-2,5-dimethylpiperazine
- (2S,5S)-1-benzyl-2,5-dimethylpiperazine
- (2S,5S)-1-benzyl-2,5-dimethylpiperazine monohydrochloride
Uniqueness
(2S,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits higher selectivity and potency in its interactions with molecular targets, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
(2S,5S)-1-benzyl-2,5-dimethylpiperazine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-11-9-15(12(2)8-14-11)10-13-6-4-3-5-7-13;;/h3-7,11-12,14H,8-10H2,1-2H3;2*1H/t11-,12-;;/m0../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOPREOUOQQPDC-AQEKLAMFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1CC2=CC=CC=C2)C.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN[C@H](CN1CC2=CC=CC=C2)C.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70996007 | |
Record name | 1-Benzyl-2,5-dimethylpiperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70996007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
745031-35-0 | |
Record name | 1-Benzyl-2,5-dimethylpiperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70996007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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